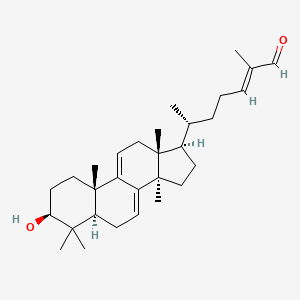

Lucialdehyde A

Description

Properties

Molecular Formula |

C30H46O2 |

|---|---|

Molecular Weight |

438.7 g/mol |

IUPAC Name |

(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal |

InChI |

InChI=1S/C30H46O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,19,21-22,25-26,32H,8,10,12-13,15-18H2,1-7H3/b20-9+/t21-,22-,25+,26+,28-,29-,30+/m1/s1 |

InChI Key |

RMOSHOXMAZYZOK-AZIDVCJLSA-N |

SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |

Synonyms |

lucialdehyde A |

Origin of Product |

United States |

Foundational & Exploratory

Lucialdehyde A: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucialdehyde A, a lanostane-type triterpene aldehyde isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the methodologies and analytical techniques involved in the structural elucidation of this natural product. While the primary literature introducing this compound does not provide exhaustive quantitative spectroscopic data, this document outlines the general experimental protocols for the isolation and characterization of triterpenoids from Ganoderma lucidum and details the spectroscopic methods typically employed in their structural determination.

Introduction

Ganoderma lucidum, a fungus highly regarded in traditional medicine, is a rich source of bioactive secondary metabolites, including a diverse array of triterpenoids.[1] These compounds, belonging to the lanostane family, have demonstrated a range of pharmacological effects, including cytotoxic activities against various tumor cell lines.[2] Among these is this compound, a novel triterpene aldehyde first reported by Gao et al. in 2002.[2] Its structural determination is a critical step in understanding its chemical properties and potential for therapeutic applications.

Isolation of this compound

The isolation of this compound from the fruiting bodies of Ganoderma lucidum follows a multi-step extraction and chromatographic purification process. While the specific parameters for this compound are not detailed in the available literature, a general protocol for the isolation of triterpenoids from this source can be described as follows:

Experimental Protocols

2.1. Extraction:

-

Preparation of Material: Dried and powdered fruiting bodies of Ganoderma lucidum are used as the starting material.

-

Solvent Extraction: The powdered mushroom is typically extracted with an organic solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the triterpenoid constituents.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

2.2. Chromatographic Purification:

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Silica Gel Column Chromatography: The fraction containing the triterpenoids (often the chloroform or ethyl acetate fraction) is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase such as methanol-water or acetonitrile-water, to yield the pure compound.

Structure Elucidation of this compound

The determination of the chemical structure of this compound as (24E)-3β-hydroxy-5α-lanosta-7,9(11),24-trien-26-al was achieved through the application of various spectroscopic techniques.

Spectroscopic Methods

The structural elucidation of complex natural products like this compound relies on the integrated analysis of data from several spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores, particularly conjugated systems of double bonds, which are characteristic of the lanostane skeleton of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure of organic molecules.

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number of carbon atoms and their chemical environment (e.g., sp³, sp², carbonyl).

-

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity between protons and carbons, and thus, for assembling the complete molecular structure.

-

Quantitative Spectroscopic Data

A comprehensive search of the available scientific literature did not yield the specific quantitative ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound from the original publication by Gao et al. (2002). Therefore, detailed tables of this data cannot be provided in this guide. For researchers requiring this specific information, direct consultation of the original publication in Chemical & Pharmaceutical Bulletin, Volume 50, Issue 6, pages 837-840, is recommended, although access to its supplementary information may be necessary.

Workflow and Diagrams

The logical flow of the structure elucidation process for a novel triterpenoid like this compound can be visualized as follows:

Conclusion

References

Spectroscopic Data and Analysis of Lucialdehyde A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucialdehyde A, a lanostane-type triterpenoid aldehyde isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum, has garnered interest within the scientific community. Its structure has been elucidated as (24E)-3β-hydroxy-5α-lanosta-7,9(11),24-trien-26-al. This technical guide provides a summary of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It also outlines the general experimental protocols for the isolation and spectroscopic analysis of this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences.

Introduction

This compound is a secondary metabolite produced by Ganoderma lucidum, a fungus with a long history of use in traditional medicine. Triterpenoids from Ganoderma species are known for their diverse biological activities. The structural determination of these complex natural products relies heavily on modern spectroscopic techniques, primarily NMR and MS. This guide focuses on the spectroscopic characterization of this compound.

Chemical Structure

The chemical structure of this compound is provided below:

Systematic Name: (24E)-3β-hydroxy-5α-lanosta-7,9(11),24-trien-26-al Molecular Formula: C₃₀H₄₆O₂ Molecular Weight: 438.69 g/mol

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. While the primary research article by Gao et al. (2002) contains the definitive data, this guide collates the key spectroscopic features based on available information.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of a compound.

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | [M+Na]⁺ | The sodium adduct of the molecular ion is commonly observed for this class of compounds, confirming the molecular weight. |

Note: The exact m/z value from the primary literature could not be retrieved. The table reflects the expected observation for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the key functional groups and structural motifs of this compound, based on the analysis of related lanostane triterpenoids.

Table 1: Key ¹H NMR Spectroscopic Data for this compound

| Proton | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | ~3.2 | dd | |

| H-7 | ~5.4 | m | |

| H-11 | ~5.6 | d | |

| H-24 | ~6.1 | t | |

| H-26 (Aldehyde) | ~9.5 | d | |

| Methyl Protons | 0.6 - 1.2 | s |

Note: These are approximate values based on the known structure and data for similar compounds. The specific values from the primary literature are essential for unambiguous assignment.

Table 2: Key ¹³C NMR Spectroscopic Data for this compound

| Carbon | Expected Chemical Shift (δ) ppm |

| C-3 (CH-OH) | ~78 |

| C-7 (C=CH) | ~117 |

| C-8 (C=C) | ~145 |

| C-9 (C=C) | ~141 |

| C-11 (C=CH) | ~116 |

| C-24 (C=CH) | ~152 |

| C-25 (C=CH) | ~138 |

| C-26 (CHO) | ~195 |

Note: These are approximate values based on the known structure and data for similar compounds. The specific values from the primary literature are essential for unambiguous assignment.

Experimental Protocols

The following sections describe the general methodologies employed for the isolation and spectroscopic analysis of this compound and related triterpenoids from Ganoderma lucidum.

Isolation of this compound

The isolation of this compound from the fruiting bodies of Ganoderma lucidum typically involves the following steps:

-

Extraction: The dried and powdered fruiting bodies are extracted with an organic solvent, such as methanol or ethanol, at room temperature.

-

Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to fractionate the components based on their solubility.

-

Chromatographic Separation: The fraction containing the triterpenoids (typically the chloroform or ethyl acetate fraction) is subjected to a series of chromatographic techniques for purification. These include:

-

Silica Gel Column Chromatography: Used for initial separation based on polarity.

-

Sephadex LH-20 Column Chromatography: Employed for size-exclusion chromatography to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) to obtain the pure compound.

-

Spectroscopic Analysis

High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The purified sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). A comprehensive set of 1D and 2D NMR experiments are performed for complete structural elucidation:

-

1D NMR:

-

¹H NMR: To determine the number and type of protons.

-

¹³C NMR: To determine the number and type of carbons.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (two or three-bond) proton-carbon correlations, which is critical for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Lucialdehyde A: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucialdehyde A is a lanostane-type triterpenoid aldehyde isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum.[1][2][3] This class of compounds has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. This compound, along with its structural analogs, has demonstrated cytotoxic effects against various tumor cell lines, suggesting its potential as a lead compound for the development of novel anticancer agents.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its putative signaling pathways involved in its cytotoxic activity.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Understanding these characteristics is fundamental in the early stages of drug discovery and development.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 420781-84-6 | [1] |

| Molecular Formula | C30H46O2 | [1][7] |

| Molecular Weight | 438.7 g/mol | [1][7] |

| Physical Description | White to off-white powder | [1] |

| Melting Point | Not experimentally determined. A related triterpenoid from Ganoderma lucidum has a melting point of 175-177 °C. | |

| Boiling Point (Predicted) | 552.9 ± 50.0 °C | [1] |

| Density (Predicted) | 1.03 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1][6][7] |

| pKa (Predicted) | 15.13 ± 0.70 | [1] |

| LogP (Predicted) | 8.65 | [7] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for the isolation and characterization of this compound and the assessment of its biological activity.

Isolation and Purification of this compound

This compound is typically isolated from the fruiting bodies of Ganoderma lucidum. A general workflow for its extraction and purification is as follows:

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with an organic solvent such as ethanol or chloroform.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The fractions containing triterpenoids are further purified using column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to isolate pure this compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Determination of Physicochemical Properties

-

Melting Point: The melting point is determined using a melting point apparatus. A small amount of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

-

Solubility: The solubility of this compound in various solvents is determined by adding a known amount of the compound to a specific volume of the solvent at a constant temperature and observing for dissolution.

-

LogP: The octanol-water partition coefficient (LogP) can be experimentally determined using the shake-flask method or estimated using computational software.

Cytotoxicity Assays

The cytotoxic effects of this compound on cancer cells are typically evaluated using the following methods:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.

-

Flow Cytometry: This technique is used to analyze the cell cycle distribution and to quantify apoptotic cells after staining with specific fluorescent dyes (e.g., Annexin V/Propidium Iodide).

-

Western Blotting: This method is used to detect and quantify the expression levels of specific proteins involved in signaling pathways related to cell proliferation and apoptosis.

Biological Activity and Signaling Pathways

This compound and related lanostane triterpenoids from Ganoderma lucidum have been shown to exhibit significant cytotoxic activity against a range of cancer cell lines.[3][4][5] While the precise molecular mechanisms of this compound are still under investigation, studies on its close structural analog, Lucialdehyde B, and other Ganoderma triterpenoids provide strong evidence for its involvement in the induction of apoptosis through the mitochondrial pathway and the inhibition of pro-survival signaling cascades like the Ras/ERK pathway.[8][9]

Inhibition of the Ras/ERK Signaling Pathway

The Ras/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Lucialdehyde B has been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[8][9] It is highly probable that this compound exerts a similar inhibitory effect.

References

- 1. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. Analysis of triterpenoids in ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced induction of mitochondrial damage and apoptosis in human leukemia HL-60 cells by the Ganoderma lucidum and Duchesnea chrysantha extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of Ganoderma lucidum triterpenoid on the growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Forging of a Bioactive Aldehyde: A Technical Guide to the Lucialdehyde A Biosynthesis Pathway in Ganoderma

For Immediate Release

[SHANGHAI, CN – November 18, 2025] – A comprehensive technical guide detailing the biosynthetic pathway of Lucialdehyde A, a significant bioactive triterpenoid from the medicinal mushroom Ganoderma, has been compiled to serve the research, scientific, and drug development communities. This document elucidates the intricate enzymatic steps, presents quantitative data, and provides detailed experimental methodologies to facilitate further investigation and exploitation of this promising natural product.

Lucialdehydes, a class of lanostane-type triterpenoids isolated from Ganoderma lucidum, have demonstrated notable cytotoxic effects against various tumor cell lines, positioning them as compounds of interest for oncological research.[1][2] Understanding their biosynthesis is paramount for developing biotechnological production platforms. This guide synthesizes current knowledge to provide a foundational resource for researchers in mycology, natural product chemistry, and pharmaceutical sciences.

The Core Biosynthetic Framework: From Acetyl-CoA to Lanosterol

The biosynthesis of all triterpenoids in Ganoderma, including this compound, originates from the mevalonate (MVA) pathway.[3][4] This fundamental metabolic route constructs the C30 precursor, lanosterol, from acetyl-CoA through a series of well-characterized enzymatic reactions. The key enzymes in this upstream pathway have been identified and cloned from Ganoderma lucidum, and their overexpression has been shown to increase the total triterpenoid content.[4][5]

The initial steps of the MVA pathway leading to the synthesis of lanosterol are summarized below:

| Step | Enzyme | Gene (from G. lucidum) | Substrate | Product |

| 1 | Acetyl-CoA C-acetyltransferase (AACT) | - | Acetyl-CoA | Acetoacetyl-CoA |

| 2 | Hydroxymethylglutaryl-CoA synthase (HMGS) | hmgs | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA |

| 3 | HMG-CoA reductase (HMGR) | hmgr | HMG-CoA | Mevalonate |

| 4 | Mevalonate kinase (MK) | - | Mevalonate | Mevalonate-5-phosphate |

| 5 | Phosphomevalonate kinase (PMK) | - | Mevalonate-5-phosphate | Mevalonate-5-pyrophosphate |

| 6 | Diphosphomevalonate decarboxylase (MVD) | mvd | Mevalonate-5-pyrophosphate | Isopentenyl pyrophosphate (IPP) |

| 7 | Isopentenyl-diphosphate delta-isomerase (IDI) | - | Isopentenyl pyrophosphate (IPP) | Dimethylallyl pyrophosphate (DMAPP) |

| 8 | Farnesyl pyrophosphate synthase (FPS) | fps | IPP + DMAPP | Farnesyl pyrophosphate (FPP) |

| 9 | Squalene synthase (SQS) | sqs | Farnesyl pyrophosphate (FPP) | Squalene |

| 10 | Squalene epoxidase (SE) | - | Squalene | 2,3-Oxidosqualene |

| 11 | Lanosterol synthase (LS) | ls | 2,3-Oxidosqualene | Lanosterol |

Table 1: Key Enzymes and Intermediates in the Mevalonate (MVA) Pathway Leading to Lanosterol in Ganoderma.

The Crucial Diversification: Lanosterol to this compound

The immense structural diversity of Ganoderma triterpenoids arises from the subsequent modifications of the lanosterol scaffold. These reactions, primarily oxidations, are catalyzed by a large family of cytochrome P450 (CYP) monooxygenases.[6][7]

While the specific CYP enzyme responsible for the synthesis of this compound has not yet been definitively characterized, a significant breakthrough was the identification of CYP5150L8 from G. lucidum. This enzyme catalyzes the three-step oxidation of the C-26 methyl group of lanosterol to a carboxylic acid, forming 3-hydroxy-lanosta-8,24-dien-26-oic acid (GA-HLDOA).[8][9] Crucially, 3-hydroxy-lanosta-8,24-dien-26-al (HLDA) has been identified as an intermediate in this process.[9][10]

This compound is structurally identified as (24E)-3β-hydroxy-5α-lanosta-7,9(11),24-trien-26-al.[11][12] Its biosynthesis is therefore hypothesized to proceed via a similar CYP-mediated oxidation at the C-26 position of a lanostane precursor that already possesses the characteristic 7,9(11)-diene system.

Regulation of Triterpenoid Biosynthesis

The production of triterpenoids in Ganoderma is a tightly regulated process, influenced by developmental stage and environmental cues. Several transcription factors (TFs) have been identified as key regulators of the pathway. For instance, the MeJA-responsive transcription factor Glmhr can modulate lanosterol synthesis by regulating the expression of the fps gene.[5] More recently, GlbHLH5 has been shown to positively regulate the expression of key MVA pathway genes, including hmgr, sqs, and ls.[3][13] The expression of these transcription factors and the biosynthetic genes themselves varies significantly across the developmental stages of G. lucidum, with the highest content of total triterpenoids often found in the primordium.[14]

| Transcription Factor | Family | Regulatory Role | Target Genes (putative) | Reference |

| Glmhr | - | Positive regulator, MeJA-responsive | fps | [5] |

| GlbHLH5 | bHLH | Positive regulator, MeJA-responsive | hmgr, sqs, ls | [3] |

| MADS1 | MADS-box | Positive regulator, linked to development | - | [10] |

| GlSwi6 | APSES | Regulator of growth and GA biosynthesis | - | [10] |

| CRZ1 | C2H2 | Regulator of growth and GA biosynthesis | - | [10] |

Table 2: Key Transcription Factors Involved in the Regulation of Triterpenoid Biosynthesis in Ganoderma.

Experimental Protocols

Heterologous Expression of Ganoderma Cytochrome P450s

The functional characterization of Ganoderma CYPs is predominantly achieved through heterologous expression in yeast systems like Saccharomyces cerevisiae or Pichia pastoris.[4][13]

Objective: To express a candidate Ganoderma CYP gene (e.g., from the CYP5150 family) and its cognate NADPH-cytochrome P450 reductase (CPR) to reconstitute its catalytic activity in vivo.

Methodology:

-

Gene Cloning: The full-length cDNA of the target CYP and the Ganoderma lucidum CPR (iGLCPR) are amplified by PCR from a G. lucidum mycelial cDNA library.

-

Vector Construction: The amplified CYP and CPR genes are cloned into suitable yeast expression vectors (e.g., pRS426 and pRS425, respectively) under the control of strong constitutive promoters (e.g., GPD).

-

Yeast Transformation: The expression plasmids are co-transformed into a suitable S. cerevisiae strain engineered for high lanosterol production. Transformation is typically performed using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

Cultivation and Induction: Transformed yeast cells are cultured in a selective synthetic defined medium. For inducible promoters, an inducing agent (e.g., methanol for AOX1 promoter in P. pastoris) is added after an initial growth phase.[4][15]

-

Substrate Feeding: To facilitate the assay, the precursor, lanosterol, can be exogenously supplied to the culture medium.

-

Metabolite Extraction: After cultivation for 72-96 hours, yeast cells are harvested by centrifugation. The cell pellet is disrupted (e.g., by glass bead vortexing), and metabolites are extracted with an organic solvent such as ethyl acetate.

-

Analysis: The extracted metabolites are analyzed by HPLC and LC-MS to identify the biotransformed products.[7]

In Vitro Cytochrome P450 Enzyme Assay

Objective: To determine the catalytic activity and substrate specificity of a purified or microsomally-expressed Ganoderma CYP enzyme.

Methodology:

-

Microsome Preparation: Yeast cells expressing the CYP and CPR are harvested, washed, and enzymatically digested to form spheroplasts. Spheroplasts are lysed osmotically, and the lysate is centrifuged to pellet the microsomal fraction, which contains the membrane-bound enzymes.

-

Reaction Mixture: A typical reaction mixture (total volume ~200 µL) contains:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Microsomal protein (e.g., 0.5 mg/mL)

-

Substrate (e.g., lanosterol, 50 µM, dissolved in a suitable solvent like DMSO)

-

NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)

-

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the NADPH regenerating system. The mixture is incubated at a controlled temperature (e.g., 28-30°C) with shaking for a defined period (e.g., 1-2 hours).

-

Reaction Termination and Extraction: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate) and a strong acid (e.g., HCl). The products are then extracted into the organic phase.

-

Analysis: The extracted products are dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by HPLC and LC-MS to identify and quantify the enzymatic products.[1][5]

Quantitative Analysis of Lucialdehydes by HPLC

Objective: To quantify the concentration of this compound in a Ganoderma extract.

Methodology:

-

Sample Preparation: Dried and powdered Ganoderma fruiting bodies or mycelia are extracted with a suitable solvent (e.g., ethanol or chloroform) using ultrasonication. The extract is filtered and concentrated under reduced pressure.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.[11][16]

-

Mobile Phase: A gradient elution system is commonly employed, using a mixture of acetonitrile and acidified water (e.g., with 0.03% phosphoric acid).[16]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength where the lanostane-7,9(11)-diene chromophore has a strong absorbance, typically around 243-252 nm.[11]

-

Column Temperature: Maintained at a constant temperature, e.g., 30-40°C.

-

-

Quantification: A standard curve is generated using a purified this compound standard of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Quantitative Data and Future Outlook

While specific quantitative data for this compound is limited in the current literature, the heterologous production of the related C-26 oxidized triterpenoid, GA-HLDOA, provides a benchmark for the efficiency of this pathway. Optimization of the expression of CYP5150L8 and its reductase partner, iGLCPR, in S. cerevisiae has led to significant improvements in product titers.

| Engineered Strain | Key Genes Expressed | Product | Titer (mg/L) | Fold Improvement | Reference |

| S. cerevisiae YL-T3 | CYP5150L8 | GA-HLDOA | ~1.3 | - | [9] |

| S. cerevisiae (optimized) | CYP5150L8, iGLCPR | GA-HLDOA | 14.5 | 10.7 | [3][8] |

| S. cerevisiae (optimized) | CYP5150L8, iGLCPR, CYP5139G1 | DHLDOA | 2.2 | - | [13] |

Table 3: Heterologous Production of C-26 and C-28 Oxidized Ganoderic Acids in Engineered Saccharomyces cerevisiae.

The elucidation of the this compound biosynthetic pathway opens new avenues for the biotechnological production of this and other valuable triterpenoids. Future research should focus on the definitive identification of the specific CYP(s) responsible for this compound formation and the characterization of their catalytic mechanisms. Furthermore, a deeper understanding of the regulatory networks controlling triterpenoid biosynthesis will be crucial for developing high-yielding Ganoderma cell factories or for transferring the entire pathway into a more tractable microbial host. This technical guide provides a solid foundation for these future endeavors, aiming to accelerate the translation of these potent natural products into therapeutic applications.

References

- 1. Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological changes and gene responses during Ganoderma lucidum growth with selenium supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heterologous Production of Fungal Effectors in Pichia pastoris | Springer Nature Experiments [experiments.springernature.com]

- 5. In vitro inhibitory effects of ganoderic acid A on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations [mdpi.com]

- 7. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient biosynthesis of antitumor ganoderic acid HLDOA using a dual tunable system for optimizing the expression of CYP5150L8 and a Ganoderma P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of 26-oxygenosterols from Ganoderma lucidum and their activity as cholesterol synthesis inhibitors [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytochrome P450: In Vitro Methods and Protocols - Google 圖書 [books.google.com.hk]

Lucialdehyde A: A Technical Guide on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucialdehyde A, a lanostanoid triterpene aldehyde isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum, has demonstrated cytotoxic effects against various cancer cell lines. While the precise molecular mechanisms underpinning the anticancer activity of this compound are not yet fully elucidated, research on its closely related analogue, Lucialdehyde B, provides significant insights into its potential modes of action. This technical guide synthesizes the available data on this compound and its analogues, focusing on the induction of apoptosis and the inhibition of critical cell signaling pathways. This document aims to provide a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development, inclusive of quantitative data, detailed experimental methodologies, and visual representations of key cellular processes.

Introduction

The fungal species Ganoderma lucidum, commonly known as Reishi or Lingzhi, has a long-standing history in traditional medicine for its diverse therapeutic properties, including anticancer effects. A significant portion of these effects is attributed to its rich content of triterpenoids. Among these, the lucialdehydes, a group of lanostanoid triterpene aldehydes, have emerged as promising cytotoxic agents. Lucialdehydes A, B, and C have been identified and shown to exhibit inhibitory activity against a range of murine and human tumor cells.[1] This guide focuses on the current understanding of this compound's mechanism of action, drawing parallels from the more extensively studied Lucialdehyde B to propose a putative mechanistic framework.

Cytotoxicity of Lucialdehydes

While specific IC50 values for this compound are not detailed in the currently available literature, the foundational study on lucialdehydes reported the cytotoxic effects of this class of compounds. The study demonstrated that Lucialdehydes B and C exhibit potent cytotoxicity against various cancer cell lines.[1] The cytotoxic activity of Lucialdehyde C, the most potent of the isolated compounds, is presented below as a reference for the potential efficacy of this structural class.

Table 1: Cytotoxicity (ED50) of Lucialdehyde C against Various Tumor Cell Lines [1]

| Cell Line | Cancer Type | ED50 (µg/mL) |

| LLC | Lewis Lung Carcinoma | 10.7 |

| T-47D | Human Breast Cancer | 4.7 |

| Sarcoma 180 | Murine Sarcoma | 7.1 |

| Meth-A | Murine Fibrosarcoma | 3.8 |

Proposed Mechanism of Action of this compound

Based on the detailed investigation of Lucialdehyde B, a plausible mechanism of action for this compound involves the induction of mitochondria-dependent apoptosis and the suppression of the Ras/ERK signaling pathway.[2]

Induction of Mitochondria-Dependent Apoptosis

Lucialdehyde B has been shown to induce apoptosis in nasopharyngeal carcinoma CNE2 cells through the intrinsic mitochondrial pathway.[2] This process is characterized by a cascade of intracellular events:

-

Increased Reactive Oxygen Species (ROS) and Calcium Aggregation: Treatment with Lucialdehyde B leads to an accumulation of intracellular ROS and calcium ions.[2]

-

Mitochondrial Permeability Transition Pore (mPTP) Opening: The elevated levels of ROS and Ca2+ trigger the opening of the mPTP.[2]

-

Reduction in Mitochondrial Membrane Potential (MMP): The opening of the mPTP results in a decrease in the mitochondrial membrane potential.[2]

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

-

Caspase Activation: Cytoplasmic cytochrome c activates a caspase cascade, beginning with the cleavage of caspase-9, which in turn activates the executioner caspase-3.[2]

-

PARP Cleavage and Apoptosis: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, leading to the execution of apoptosis.[2]

This proposed pathway is visually represented in the following diagram:

Caption: Proposed mechanism of this compound-induced apoptosis.

Inhibition of the Ras/ERK Signaling Pathway

The Ras/ERK signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[2] Lucialdehyde B has been demonstrated to inhibit this pathway in nasopharyngeal carcinoma cells.[2] The proposed inhibitory action is as follows:

-

Downregulation of Ras and c-Raf: Lucialdehyde B treatment leads to a decrease in the protein levels of Ras and c-Raf.[2]

-

Reduced Phosphorylation of c-Raf and Erk1/2: Consequently, the phosphorylation and activation of c-Raf and its downstream target, Erk1/2, are diminished.[2]

-

Inhibition of Cell Proliferation: The suppression of the Ras/ERK pathway ultimately leads to the inhibition of cancer cell proliferation.[2]

The following diagram illustrates the inhibitory effect on the Ras/ERK pathway:

Caption: Proposed inhibition of the Ras/ERK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of lucialdehydes' anticancer effects. These protocols are based on the studies of Lucialdehyde B and can be adapted for the investigation of this compound.[2][3][4]

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., nasopharyngeal carcinoma CNE2) and a normal cell line (e.g., mouse embryonic fibroblast NIH3T3) are used.

-

Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are treated with this compound for 48 hours.

-

Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Western Blotting

-

Protein Extraction: Cells are treated with this compound, and total protein is extracted using RIPA lysis buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., Ras, c-Raf, Erk1/2, Bcl-2, Bax, Caspase-3, PARP, and GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the general workflow for these experimental protocols:

Caption: General workflow for investigating this compound's effects.

Conclusion and Future Directions

This compound represents a promising natural product with potential for development as an anticancer agent. While direct mechanistic studies on this compound are currently limited, the comprehensive research on its analogue, Lucialdehyde B, strongly suggests that its mode of action likely involves the induction of mitochondria-mediated apoptosis and the inhibition of the pro-proliferative Ras/ERK signaling pathway.

Future research should focus on:

-

Determining the specific IC50 values of this compound in a broader panel of cancer cell lines.

-

Validating the proposed mechanisms of apoptosis induction and Ras/ERK pathway inhibition specifically for this compound.

-

Investigating other potential molecular targets and signaling pathways affected by this compound.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

A deeper understanding of the molecular pharmacology of this compound will be crucial for its potential translation into a clinical candidate for cancer therapy.

References

- 1. New triterpene aldehydes, lucialdehydes A-C, from Ganoderma lucidum and their cytotoxicity against murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Lucialdehyde A: A Technical Guide to its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucialdehyde A is a lanostane-type triterpenoid aldehyde isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. First described in 2002, it was discovered alongside its more biologically active congeners, Lucialdehyde B and C. This document provides a comprehensive overview of the discovery, structural elucidation, and the current state of knowledge regarding the biological activity and mechanism of action of this compound. Notably, while its sister compounds have demonstrated cytotoxic effects against various cancer cell lines, this compound has not been reported to possess similar activity in the primary literature. This guide details the experimental protocols for the isolation and analysis of such compounds and presents the available data in a structured format for clarity.

Discovery and Isolation

This compound was first isolated and identified in 2002 by a team of researchers studying the chemical constituents of the fruiting bodies of Ganoderma lucidum[1][2]. This discovery was part of a broader investigation into the cytotoxic properties of compounds from this well-known medicinal mushroom.

Isolation Protocol

The isolation of this compound, along with Lucialdehydes B and C, was achieved through a multi-step extraction and chromatographic process. The general workflow for such an isolation is outlined below.

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are subjected to exhaustive extraction with methanol.

-

Solvent Partitioning: The resulting methanol extract is concentrated and then partitioned between ethyl acetate and water. The triterpenoid-containing fraction is concentrated in the ethyl acetate layer.

-

Silica Gel Chromatography: The ethyl acetate extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to separate compounds based on polarity.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing compounds of interest are further purified using RP-HPLC to yield the pure this compound.

Structural Elucidation

The chemical structure of this compound was determined using spectroscopic methods.

Structure: (24E)-3β-hydroxy-5α-lanosta-7,9(11),24-trien-26-al

Molecular Formula: C30H44O2

Spectroscopic data, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were used to establish the planar structure and relative stereochemistry of the molecule.

Biological Activity

A significant aspect of the history of this compound is the notable absence of reported cytotoxic activity, in contrast to its sister compounds, Lucialdehyde B and C, which were discovered and assayed in the same seminal study.

Cytotoxicity Data

The original 2002 study that identified Lucialdehydes A, B, and C evaluated their cytotoxic effects against a panel of murine and human tumor cell lines. While Lucialdehydes B and C demonstrated cytotoxic effects, no such activity was reported for this compound[1]. This suggests that this compound was either inactive or exhibited significantly weaker activity below the threshold of detection in these assays.

Table 1: Cytotoxicity of Lucialdehydes (ED50 µg/mL)

| Compound | Lewis Lung Carcinoma (LLC) | T-47D (Human Breast Cancer) | Sarcoma 180 | Meth-A (Murine Fibrosarcoma) |

| This compound | Not Reported | Not Reported | Not Reported | Not Reported |

| Lucialdehyde B | >20 | >20 | 15.4 | 12.5 |

| Lucialdehyde C | 10.7 | 4.7 | 7.1 | 3.8 |

Data sourced from Gao et al., 2002.

Mechanism of Action

To date, there are no published studies investigating the specific mechanism of action of this compound. Given its lack of reported cytotoxicity, it has not been a primary focus of further investigation in this area.

For context, studies on the structurally related Lucialdehyde B have shown that it can suppress the proliferation of nasopharyngeal carcinoma cells. The proposed mechanism involves the inhibition of the Ras/ERK signaling pathway and the induction of apoptosis via the mitochondrial pathway.

Caption: Hypothesized signaling pathway for Lucialdehyde B.

Synthesis

There are currently no published reports on the total synthesis of this compound. The compound is obtained through isolation from its natural source.

Experimental Protocols

The following are representative protocols for the types of assays used to evaluate the biological activity of triterpenoids from Ganoderma lucidum.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to a vehicle-treated control. The half-maximal inhibitory concentration (IC50) or effective dose (ED50) is determined from the dose-response curve.

Caption: Workflow for a standard MTT cytotoxicity assay.

Conclusion and Future Perspectives

This compound remains an understudied triterpenoid from Ganoderma lucidum. The primary literature suggests a lack of significant cytotoxic activity, which may have limited further investigation into its therapeutic potential, especially when compared to the more active Lucialdehydes B and C.

Future research could explore other potential biological activities of this compound beyond cytotoxicity, such as anti-inflammatory, antiviral, or immunomodulatory effects. Additionally, the total synthesis of this compound has yet to be accomplished and could provide a route for generating analogs for structure-activity relationship studies. A definitive understanding of why this compound lacks the cytotoxicity of its close structural relatives could provide valuable insights into the pharmacophore required for the anticancer effects of lanostane triterpenoids.

References

Lucialdehyde A: A Technical Guide on its Natural Source, Abundance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucialdehyde A is a lanostane-type triterpenoid aldehyde isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. This fungus, commonly known as Reishi or Lingzhi, has been used for centuries in traditional Asian medicine to treat a variety of ailments. Modern scientific research has identified a plethora of bioactive compounds within G. lucidum, with triterpenoids being a major class responsible for its pharmacological effects, including cytotoxic activities against various cancer cell lines. This technical guide provides an in-depth overview of the natural source, abundance, isolation, structure elucidation, and biological activity of this compound and its closely related analogues, Lucialdehyde B and C.

Natural Source and Abundance

The primary natural source of this compound is the fruiting body of the fungus Ganoderma lucidum[1][2]. While the exact abundance of this compound has not been precisely quantified in published literature, the total triterpenoid content in the fruiting bodies of G. lucidum is reported to be approximately 1.0% of the dry weight[3]. The concentration of a related triterpenoid, lucidenic acid A, has been measured at 2.8 mg/g in an ethanol extract of the fruiting bodies[4]. The levels of these compounds can vary depending on the specific strain of the fungus, cultivation conditions, and the developmental stage of the fruiting body[5][6].

Table 1: Quantitative Data on Triterpenoids in Ganoderma lucidum

| Compound Class | Specific Compound | Source Material | Extraction Solvent | Concentration/Yield | Reference |

| Total Triterpenoids | - | Fruiting Body (dry weight) | Not specified | ~1.0% | [3] |

| Lucidenic Acids | Lucidenic Acid A | Fruiting Body | Ethanol | 2.8 mg/g of extract | [4] |

Experimental Protocols

Isolation of Lucialdehydes A-C from Ganoderma lucidum

The following protocol is a generalized procedure based on methodologies reported for the isolation of lanostane-type triterpenoids from G. lucidum[1][2].

1. Extraction:

-

Air-dried and powdered fruiting bodies of Ganoderma lucidum are extracted exhaustively with a non-polar solvent such as chloroform or a moderately polar solvent like ethanol at room temperature.[7][8] Ultrasonic-assisted extraction can be employed to improve efficiency.[7][8]

2. Fractionation:

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

The residue is then subjected to column chromatography on silica gel.

-

A gradient elution system is typically used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).

3. Purification:

-

Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified.

-

Repeated column chromatography on silica gel or other stationary phases (e.g., Sephadex LH-20) is performed.

-

Final purification is often achieved by high-performance liquid chromatography (HPLC), typically using a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[7][8]

Structure Elucidation of this compound

The structure of this compound, (24E)-3β-hydroxy-5α-lanosta-7,9(11),24-trien-26-al, was determined using a combination of spectroscopic methods[1][2].

1. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of carbon atoms and their chemical shifts, indicating the types of carbon environments (e.g., C=O, C=C, C-O, CH₃, CH₂, CH).

-

2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the complete structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.

-

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Key Observations | Reference |

| HR-EIMS | Molecular formula determined as C₃₀H₄₆O₂ | [2] |

| ¹H NMR (CDCl₃) | Signals corresponding to an aldehyde proton, olefinic protons, a proton attached to a carbon bearing a hydroxyl group, and multiple methyl groups. | [2] |

| ¹³C NMR (CDCl₃) | Resonances for 30 carbons, including a carbonyl carbon of an aldehyde, olefinic carbons, a carbon bearing a hydroxyl group, and numerous aliphatic carbons. | [2] |

| 2D NMR | Detailed analysis of COSY, HMQC, and HMBC spectra allowed for the complete assignment of all proton and carbon signals and established the lanostane skeleton and the structure of the side chain. | [2] |

Biological Activity and Signaling Pathways

Lucialdehydes have demonstrated significant cytotoxic effects against a variety of cancer cell lines. While specific data for this compound's cytotoxicity is part of the initial discovery, more detailed mechanistic studies have been conducted on its close analogue, Lucialdehyde B. These studies provide valuable insights into the potential mechanisms of action for this class of compounds.

Triterpenoids from Ganoderma lucidum, including Lucialdehyde B, have been shown to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway.[4][9] This process is characterized by the following key events:

-

Induction of Oxidative Stress: An increase in intracellular reactive oxygen species (ROS) is an early event.

-

Mitochondrial Dysfunction: This leads to a decrease in the mitochondrial membrane potential (MMP).

-

Regulation of Apoptotic Proteins: The expression of the pro-apoptotic protein Bax is upregulated, while the expression of the anti-apoptotic protein Bcl-2 is downregulated. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria.

-

Caspase Activation: Cytochrome c release leads to the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.

-

Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Furthermore, Lucialdehyde B has been reported to inhibit the Ras/ERK signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell proliferation and survival.[4][9]

Below is a diagram illustrating the proposed signaling pathway for Lucialdehyde-induced apoptosis.

Caption: Proposed signaling pathway of Lucialdehyde-induced apoptosis.

Biosynthesis of this compound

This compound is a lanostane-type triterpenoid, and its biosynthesis follows the mevalonate (MVA) pathway. The key steps in the formation of the lanostane skeleton are well-established in fungi.

1. Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The biosynthesis begins with acetyl-CoA, which is converted to IPP and its isomer DMAPP through the MVA pathway.

2. Synthesis of Squalene: Farnesyl pyrophosphate (FPP) is synthesized from IPP and DMAPP. Two molecules of FPP are then condensed to form squalene.

3. Cyclization to Lanosterol: Squalene is epoxidized to 2,3-oxidosqualene, which is then cyclized by the enzyme lanosterol synthase to form lanosterol, the precursor to all lanostane-type triterpenoids in fungi.

4. Post-Lanosterol Modifications: The conversion of lanosterol to this compound involves a series of specific enzymatic reactions, including oxidations, hydroxylations, and potentially demethylations, catalyzed by cytochrome P450 monooxygenases and other enzymes. The exact sequence of these modifications and the specific genes and enzymes involved in the biosynthesis of this compound in Ganoderma lucidum are still under investigation.

Below is a simplified diagram of the biosynthetic pathway leading to lanostane-type triterpenoids.

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

This compound, a lanostane-type triterpenoid from Ganoderma lucidum, represents a promising class of natural products with potential applications in drug development, particularly in oncology. This technical guide has summarized the current knowledge on its natural source, abundance, isolation protocols, and biological activities. Further research is warranted to fully elucidate the specific biosynthetic pathway, quantify its abundance in various G. lucidum strains, and explore the full therapeutic potential of this intriguing molecule and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. New triterpene aldehydes, lucialdehydes A-C, from Ganoderma lucidum and their cytotoxicity against murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced production of polysaccharides and triterpenoids in Ganoderma lucidum fruit bodies on induction with signal transduction during the fruiting stage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Influence of cultivation substrate on antioxidant activities and triterpenoid profiles of the fruiting body of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. daneshyari.com [daneshyari.com]

- 9. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Ganoderma lucidum Triterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma lucidum, a basidiomycete white rot fungus, has been a cornerstone of traditional Asian medicine for centuries, revered for its diverse therapeutic properties. Modern scientific inquiry has identified triterpenoids as one of the primary classes of bioactive compounds responsible for its pharmacological effects, which include anti-tumor, anti-inflammatory, and hepatoprotective activities.[1][2][3] These complex molecules, derived from a lanostane skeleton, exhibit significant structural diversity, with over 150 different triterpenoids identified from the fruiting bodies of G. lucidum alone.[1] This guide provides a comprehensive overview of the characterization of Ganoderma lucidum triterpenoids, detailing their biosynthesis, experimental protocols for their analysis, and a summary of their quantitative distribution.

Biosynthesis of Ganoderma lucidum Triterpenoids

The biosynthesis of triterpenoids in Ganoderma lucidum follows the mevalonate (MVA) pathway.[1][2][4] The process begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the key precursor, lanosterol.[2][4] Subsequent modifications of the lanosterol skeleton, including oxidation, reduction, and acylation, give rise to the vast array of triterpenoids found in the fungus.[4] Key enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene synthase (SQS), and lanosterol synthase (LS) play crucial roles in this pathway.[4]

Experimental Protocols for Triterpenoid Characterization

The characterization of Ganoderma lucidum triterpenoids involves a multi-step process encompassing extraction, separation, and identification.

Extraction

The initial step in isolating triterpenoids from G. lucidum involves solid-liquid extraction. The choice of solvent and extraction method significantly impacts the yield and profile of the extracted compounds.

-

Sample Preparation : Dried and powdered Ganoderma lucidum fruiting bodies or spores are typically used as the starting material.[5]

-

Solvent Selection : Ethanol and chloroform are commonly employed solvents for triterpenoid extraction.[3][6] The polarity of the solvent can be adjusted to selectively extract different types of triterpenoids.

-

Extraction Techniques :

-

Ultrasonic-Assisted Extraction (UAE) : This method utilizes ultrasonic waves to disrupt the cell walls of the fungus, enhancing solvent penetration and extraction efficiency.[7][8] A typical protocol involves sonicating the sample in a solvent bath for a specified duration.[8]

-

Soxhlet Extraction : A classical and exhaustive extraction method, though it can be time-consuming and may lead to the degradation of thermolabile compounds.

-

Supercritical Fluid Extraction (SFE) : This technique uses supercritical CO2 as a solvent, offering a green alternative with high selectivity.[9]

-

Maceration : A simple method involving soaking the powdered material in a solvent for an extended period.[10]

-

Optimized Ultrasonic-Assisted Extraction Protocol: An optimized UAE protocol for the extraction of triterpenoids involves using 89.5% ethanol as the solvent with an ultrasonic power of 100.0 W for 40 minutes.[7] This method has been shown to be highly effective, yielding a high content of triterpenes.[7]

Separation and Purification

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and purification of individual triterpenoids.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the separation of triterpenoids.[5][6] A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water, often with the addition of a small amount of acid (e.g., 0.03% phosphoric acid) to improve peak shape.[6][11] Detection is typically performed using a Diode Array Detector (DAD) at a wavelength of 252 nm.[6][11]

-

Ultra-High-Performance Liquid Chromatography (UHPLC) : UHPLC offers higher resolution and faster analysis times compared to conventional HPLC.[3][5] This technique is often coupled with mass spectrometry for enhanced identification capabilities.[3]

Structural Elucidation and Identification

The final step in characterization is the structural elucidation of the isolated triterpenoids. This is typically achieved using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. Electrospray ionization (ESI) is a common ionization source used for the analysis of triterpenoids.[3][12] Tandem mass spectrometry (MS/MS) experiments are crucial for detailed structural analysis.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are powerful tools for determining the complete chemical structure of purified triterpenoids.

Quantitative Analysis of Major Triterpenoids

The concentration of specific triterpenoids can vary significantly depending on the strain of G. lucidum, cultivation conditions, and the part of the fungus being analyzed (fruiting body vs. spores). Quantitative analysis is crucial for quality control and for understanding the pharmacological potential of different extracts. High-performance liquid chromatography is the standard method for the quantitative determination of major triterpenoids.

| Triterpenoid | Ganoderic Acid C2 | Ganoderic Acid B | Ganoderic Acid AM1 | Ganoderic Acid K | Ganoderic Acid H | Ganoderic Acid D |

| Analytical Method | HPLC | HPLC | HPLC | HPLC | HPLC | HPLC |

| Detection Wavelength | 252 nm | 252 nm | 252 nm | 252 nm | 252 nm | 252 nm |

| Reference | [6] | [6] | [6] | [6] | [6] | [6] |

Note: The absolute quantities of these triterpenoids can vary significantly between different samples of G. lucidum.

Signaling Pathways and Biological Activities

Ganoderma lucidum triterpenoids have been shown to exert their biological effects through the modulation of various cellular signaling pathways. For instance, certain ganoderic acids have demonstrated anti-tumor activity by inducing apoptosis in cancer cells. This process can be initiated through the activation of caspase cascades, which are central to the execution of programmed cell death.

Conclusion

The characterization of Ganoderma lucidum triterpenoids is a multifaceted process that requires a combination of advanced analytical techniques. A thorough understanding of their biosynthesis, coupled with robust extraction and analytical methodologies, is essential for the quality control of G. lucidum products and for the continued exploration of their therapeutic potential in drug discovery and development. The data and protocols presented in this guide offer a foundational resource for researchers and scientists working in this exciting field.

References

- 1. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Enhanced production of polysaccharides and triterpenoids in Ganoderma lucidum fruit bodies on induction with signal transduction during the fruiting stage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unveiling triterpenoid superiority in a newly developed Ganoderma lucidum variety through untargeted metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. daneshyari.com [daneshyari.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identification and Quantification of Triterpenoids in Lingzhi or Reishi Medicinal Mushroom, Ganoderma lucidum (Agaricomycetes), with HPLC-MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lucialdehyde A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucialdehyde A is a lanostane-type triterpene aldehyde isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum.[1][2][3] Like other related triterpenoids from this genus, this compound has garnered interest for its potential biological activities, including cytotoxic effects on tumor cells.[1][3] These application notes provide detailed protocols for the proper dissolution and application of this compound in a cell culture setting, enabling researchers to investigate its therapeutic potential.

Data Presentation

The following table summarizes the reported cytotoxic activities of this compound and its related compounds, Lucialdehyde B and C.

| Compound | Cell Line | Assay | Result Type | Value | Citation |

| This compound | Lewis lung carcinoma (LLC), T-47D, Sarcoma 180, Meth-A | Cytotoxicity | Qualitative | Shows cytotoxic effects | [1][3] |

| Lucialdehyde B | Nasopharyngeal carcinoma (CNE2) | MTT Assay | IC50 (24h) | 25.42 ± 0.87 µg/mL | [4][5] |

| Nasopharyngeal carcinoma (CNE2) | MTT Assay | IC50 (48h) | 14.83 ± 0.93 µg/mL | [4][5] | |

| Nasopharyngeal carcinoma (CNE2) | MTT Assay | IC50 (72h) | 11.60 ± 0.77 µg/mL | [4][5] | |

| Lucialdehyde C | Lewis lung carcinoma (LLC) | Cytotoxicity | ED50 | 10.7 µg/mL | [2][3] |

| T-47D (human breast cancer) | Cytotoxicity | ED50 | 4.7 µg/mL | [2][3] | |

| Sarcoma 180 | Cytotoxicity | ED50 | 7.1 µg/mL | [2][3] | |

| Meth-A (murine fibrosarcoma) | Cytotoxicity | ED50 | 3.8 µg/mL | [2][3] |

Experimental Protocols

1. Protocol for Dissolving this compound

This compound is a hydrophobic molecule with low solubility in aqueous media. The recommended solvent for preparing a stock solution for cell culture applications is dimethyl sulfoxide (DMSO).[1]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile, filtered pipette tips

Procedure for Preparing a 10 mM Stock Solution:

-

Determine the required mass of this compound: The molecular weight of this compound is 438.69 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 438.69 g/mol = 0.0043869 g = 4.39 mg

-

-

Weighing: Carefully weigh out 4.39 mg of this compound powder in a sterile microcentrifuge tube. To ensure accuracy, it is advisable to weigh a larger amount (e.g., 10 mg) and adjust the volume of DMSO accordingly.

-

Dissolution: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller, working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

2. Protocol for a Cell Viability (MTT) Assay

This protocol is adapted from a method used for Lucialdehyde B and can be applied to assess the cytotoxic effects of this compound.[6]

Materials:

-

Target cancer cell line (e.g., T-47D, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a logarithmic growth phase culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock solution. For example, to achieve final concentrations of 1, 5, 10, 25, and 50 µM.

-

Important: The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

-

Visualizations

Experimental Workflow for this compound Cytotoxicity Testing

References

- 1. Lanostane triterpenoids from Ganoderma calidophilum exhibit potent anti-tumor activity by inhibiting PTP1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Lanostane-Type Triterpenoid N-Glycosides and Their Cytotoxicity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New triterpene aldehydes, lucialdehydes A-C, from Ganoderma lucidum and their cytotoxicity against murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Lucialdehyde A: Application Notes and Protocols for In Vitro Anti-Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction